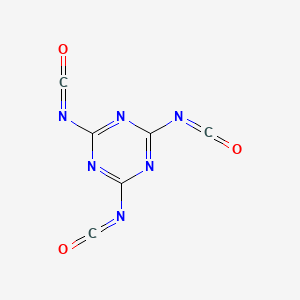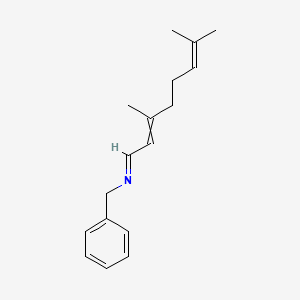![molecular formula C20H31NO2Si B14293496 Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate CAS No. 112447-71-9](/img/structure/B14293496.png)
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is a complex organic compound that features an indole core substituted with a tri(propan-2-yl)silyl group and an ethyl ester at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize indole derivatives is through the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . The tri(propan-2-yl)silyl group can be introduced using tri(propan-2-yl)silyl trifluoromethanesulfonate as a silylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The tri(propan-2-yl)silyl group may influence the compound’s stability and reactivity, while the ethyl ester can affect its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-[tri(propan-2-yl)silyl]-1H-pyrrole-4-carboxylate: Similar structure but with a pyrrole core instead of an indole.
Ethyl 1-[tri(propan-2-yl)silyl]-1H-benzimidazole-4-carboxylate: Contains a benzimidazole core.
Uniqueness
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is unique due to its specific combination of functional groups and the indole core, which is known for its biological activity.
Eigenschaften
CAS-Nummer |
112447-71-9 |
|---|---|
Molekularformel |
C20H31NO2Si |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
ethyl 1-tri(propan-2-yl)silylindole-4-carboxylate |
InChI |
InChI=1S/C20H31NO2Si/c1-8-23-20(22)18-10-9-11-19-17(18)12-13-21(19)24(14(2)3,15(4)5)16(6)7/h9-16H,8H2,1-7H3 |
InChI-Schlüssel |
QOVGGTUBOAZGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


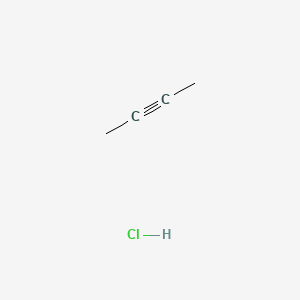
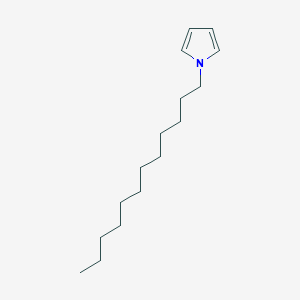
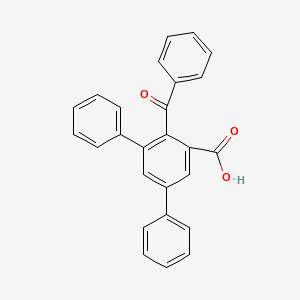

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
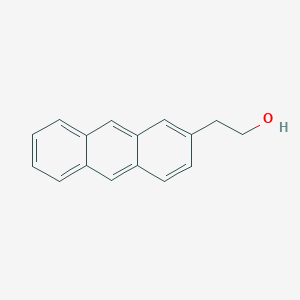
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

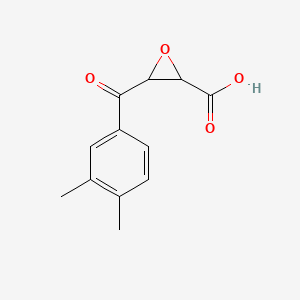
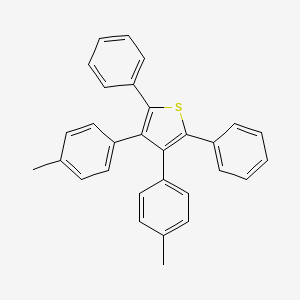
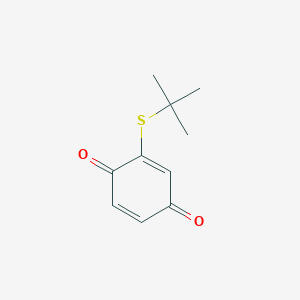
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
